molecular formula C17H18N2O2 B3010796 N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide CAS No. 2320889-02-7

N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B3010796
CAS RN: 2320889-02-7
M. Wt: 282.343
InChI Key: MJSYWLPUZPSXKA-UHFFFAOYSA-N
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Description

The compound "N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with methoxybenzamide structures and their synthesis, molecular structure, and potential applications in pharmacology and cancer research.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, metalation, and the introduction of various functional groups to achieve the desired properties. For example, the synthesis of a related compound with antiproliferative activity involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, followed by chlorination and further condensation steps . Another example is the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, which was used to introduce a methyl group into the benzamide structure . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of one such compound was determined, showing that it belongs to the tetragonal system with specific geometric parameters . Density functional theory (DFT) calculations, including HOMO and LUMO energy analysis and molecular electrostatic potential (MEP) surface mapping, provide insights into the electronic characteristics of these molecules . These analyses are essential for understanding how "this compound" might interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives are diverse and can be tailored to achieve specific pharmacological properties. For instance, the introduction of a cyanopyridinyl group into the piperazine ring of a benzamide derivative was performed to enable radiolabeling with carbon-11, which is useful for positron emission tomography (PET) imaging . The reactivity of these compounds under different conditions can lead to the formation of various analogs with altered affinity and selectivity for biological receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profile, including brain penetration and nonspecific binding. Compounds with optimized log P values have been shown to rapidly enter the central nervous system in animal models . Additionally, the development of an industrial process for a potent PDE IV type inhibitor highlights the importance of reaction conditions for safety, economics, and environmental impact, as well as the need for high-quality product generation and impurity removal .

Scientific Research Applications

Antimicrobial Activity
Studies on derivatives of benzamides, including compounds structurally related to N-((6-cyclopropylpyridin-3-yl)methyl)-4-methoxybenzamide, have demonstrated antimicrobial properties. For instance, a series of thiazole-containing benzamides were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant inhibitory effects against various strains of bacteria and fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).

Neuroleptic Properties
Substituted salicylamides, which share a part of the chemical backbone with this compound, have been explored for their neuroleptic (antipsychotic) properties. These compounds have shown promise in blocking dopamine receptors, indicating potential applications in the treatment of psychiatric disorders such as schizophrenia (de Paulis et al., 1985).

C-H Activation and Chemical Synthesis
In the field of chemical synthesis, compounds like this compound serve as substrates in catalyzed reactions, demonstrating the utility of C-H activation techniques. This approach facilitates the formation of complex molecules and is valuable for the development of pharmaceuticals and materials science (Xu et al., 2018).

Antagonistic Activity on Cellular Receptors
Research on similar compounds has identified antagonistic activity on specific cellular receptors, such as the alphavbeta3 receptor, which plays a role in bone turnover and osteoporosis. These findings highlight the potential of benzamide derivatives in the development of treatments for diseases involving receptor-mediated pathways (Hutchinson et al., 2003).

Antibacterial and Enzymatic Inhibition
Benzamide derivatives, including those related to this compound, have been shown to inhibit bacterial cell division proteins like FtsZ, demonstrating potential as antibacterial agents. This inhibitory action suggests a novel approach to targeting bacterial growth and division, offering a pathway to developing new antibiotics (Ohashi et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a pharmaceutical drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis. If it’s a pharmaceutical compound, studies could also focus on its pharmacokinetics, pharmacodynamics, and therapeutic potential .

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-7-5-14(6-8-15)17(20)19-11-12-2-9-16(18-10-12)13-3-4-13/h2,5-10,13H,3-4,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSYWLPUZPSXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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